4-Phenylpiperidine hydrochloride
Overview
Description
4-Phenylpiperidine hydrochloride is a chemical compound that has attracted attention in various fields of research due to its structural properties and potential applications. It is a derivative of phenylpiperazine, a versatile scaffold used in medicinal chemistry for the development of compounds with therapeutic uses.
Synthesis Analysis
The synthesis of spiropiperidines, which are structurally related to 4-Phenylpiperidine, involves methodologies focusing on the construction of 2-, 3-, and 4-spiropiperidines. These methods are categorized based on the synthetic strategy, including the formation of the spiro-ring on a preformed piperidine ring and the formation of the piperidine ring on a preformed carbo- or heterocyclic ring (Griggs, Tape, & Clarke, 2018).
Molecular Structure Analysis
Phenylpiperazine derivatives, including 4-Phenylpiperidine, are recognized for their "druglikeness" and versatility as molecular templates in drug development, particularly for CNS disorders. Their molecular structure allows for significant diversification and optimization for various therapeutic areas (Maia, Tesch, & Fraga, 2012).
Chemical Reactions and Properties
The chemical reactions and properties of 4-Phenylpiperidine hydrochloride are influenced by its phenylpiperazine scaffold. This structure is a key element in the synthesis of various derivatives with potential pharmacokinetic and pharmacodynamic improvements. The chemical reactivity of the N-phenylpiperazine moiety can be modulated through adjustments in its basicity and substitution patterns, providing a foundation for diverse therapeutic applications (Maia, Tesch, & Fraga, 2012).
Scientific Research Applications
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Inhibition of N-Nitrosamine Formation in Drug Products
- Field : Pharmaceutical Sciences
- Application : 4-Phenylpiperidine hydrochloride (4-PPHCl) is used as a model amine in the study of nitrosamine formation in drug products . Nitrosamines are potential mutagens and need to be controlled at nanogram levels in drug products .
- Method : The study involves the reaction between vulnerable amines and a nitrosating agent, which is usually generated from nitrite . 4-PPHCl is chosen as the model amine due to its attributes: presence of a vulnerable secondary amine, high aqueous solubility, structural integrity towards degradation, presence of UV chromophore, crystalline high melting solid, commercial .
- Results : The study demonstrates that the inhibition of nitrosamine formation in oral solid dosage forms is feasible with suitable inhibitors .
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Synthesis and Pharmacological Applications of Piperidine Derivatives
- Field : Organic Chemistry
- Application : Piperidines, including 4-Phenylpiperidine hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Method : The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
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Base Structure for Opioids
- Field : Medicinal Chemistry
- Application : 4-Phenylpiperidine is the base structure for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate .
- Method : The specific methods of application or experimental procedures vary depending on the specific opioid being synthesized. Generally, it involves various organic synthesis techniques .
- Results : The opioids synthesized using 4-Phenylpiperidine as a base structure have been used in various therapeutic applications, including pain management .
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CCR5 Antagonists
- Field : Biochemistry
- Application : Derivatives of 4-Phenylpiperidine are used as ligands of chemokine receptor 5 (CCR5) and inhibitors of HIV-1 .
- Method : The specific methods of application or experimental procedures would involve biochemical techniques and assays to test the efficacy of the CCR5 antagonists .
- Results : The results would include data on the efficacy of the CCR5 antagonists in inhibiting HIV-1 .
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Glycogen Synthase Kinase-3β Inhibitors
- Field : Biochemistry
- Application : Derivatives of 4-Phenylpiperidine are used as glycogen synthase kinase-3β inhibitors .
- Method : The specific methods of application or experimental procedures would involve biochemical techniques and assays to test the efficacy of the glycogen synthase kinase-3β inhibitors .
- Results : The results would include data on the efficacy of the glycogen synthase kinase-3β inhibitors .
- Cell Autophagy Inducers
- Field : Biochemistry
- Application : Derivatives of 4-Phenylpiperidine are used as cell autophagy inducers .
- Method : The specific methods of application or experimental procedures would involve biochemical techniques and assays to test the efficacy of the cell autophagy inducers .
- Results : The results would include data on the efficacy of the cell autophagy inducers .
Safety And Hazards
Future Directions
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
properties
IUPAC Name |
4-phenylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h1-5,11-12H,6-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZJLQCUYUTZIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20145467 | |
Record name | 4-Phenylpiperidinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylpiperidine hydrochloride | |
CAS RN |
10272-49-8 | |
Record name | 4-Phenylpiperidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10272-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenylpiperidinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010272498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenylpiperidinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenylpiperidinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.548 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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